3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound classified under the family of benzo[c]chromen-6-one derivatives. It is recognized for its potential biological activities and applications in scientific research. The compound has a molecular formula of and a molecular weight of approximately 306.4 g/mol. Its CAS number is 320350-67-2, indicating its unique identification in chemical databases.
This compound is synthesized primarily for research purposes and is not intended for medical or consumer use. It belongs to a broader class of compounds known for their diverse biological properties, including antioxidant and anti-inflammatory activities. The classification of 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one highlights its significance in medicinal chemistry and pharmacology, where it serves as a lead compound for further drug development.
The synthesis of 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be achieved through various methods, primarily involving the Pechmann reaction. This reaction typically utilizes resorcinol as a starting material along with a suitable electrophile to introduce the benzyloxy group.
The molecular structure of 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one features a fused ring system that includes both aromatic and aliphatic components. The presence of the benzyloxy group enhances its lipophilicity and may influence its biological activity.
3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions typical of phenolic compounds:
The reactions are typically monitored using techniques like thin-layer chromatography (TLC) to ensure completion before purification .
The mechanism of action for 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with biological targets at the cellular level. Studies suggest that it may exhibit:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to characterize the purity and structural integrity of the compound .
3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific uses:
The benzo[c]chromen-6-one nucleus represents a privileged oxygen-containing heterocyclic system characterized by a benzopyranone core fused to a benzene ring. This scaffold serves as the structural foundation for numerous biologically active compounds, combining the electronic properties of the chromenone system with the planarity of extended aromatic systems. The lactone functionality (C6 carbonyl) imparts distinctive electronic characteristics, enabling hydrogen-bonding interactions with biological targets, while the extended conjugated system facilitates π-stacking interactions [3].
Pharmacologically, benzo[c]chromen-6-one derivatives demonstrate remarkable structural diversity in their biological activities. Research has identified these compounds as promising frameworks for targeting neurodegenerative disorders, particularly through cholinesterase inhibition and phosphodiesterase modulation. The planar structure allows for intercalation into enzyme active sites, while substitution patterns enable fine-tuning of target specificity [3] [8]. Synthetic derivatives exhibit enhanced metabolic stability compared to natural urolithins, making them superior candidates for drug development. The benzo[c]chromen-6-one core has been successfully incorporated into multi-target directed ligands, particularly for Alzheimer's disease therapy, where derivatives simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) while displaying antioxidant properties [3] [8].
Table 1: Bioactive Properties of Benzo[c]chromen-6-one Derivatives
Biological Target | Activity | Structural Requirement | Significance |
---|---|---|---|
Acetylcholinesterase (AChE) | Inhibition IC₅₀: 0.5-10 μM | Tertiary amine moiety with alkylene spacer | Alzheimer's disease therapeutic potential |
Butyrylcholinesterase (BuChE) | Inhibition IC₅₀: 2-15 μM | Meta-disubstitution pattern | Enhanced cognitive effects in neurodegeneration |
Phosphodiesterase 2 (PDE2) | Inhibition IC₅₀: 3.67±0.47 μM | Alkoxyl groups at position 3 | Cognitive enhancement via cGMP signaling |
Iron(III) ions | Fluorescence quenching | Intact lactone functionality | Metal sensing applications in biological systems |
The 7,8,9,10-tetrahydro-benzo[c]chromen-6-one variant, featuring partial saturation of the outer benzene ring, introduces significant three-dimensionality while preserving the essential lactone moiety. This semi-saturated derivative demonstrates improved blood-brain barrier penetration compared to fully aromatic analogs, making it particularly valuable for central nervous system-targeted therapeutics. The tetrahydro modification reduces overall planarity and lipophilicity, potentially enhancing solubility and bioavailability profiles while maintaining target engagement capabilities [8] [9].
The bioactivity profile of benzo[c]chromen-6-ones is exquisitely sensitive to substituent modifications, particularly at the C3 position. Natural urolithins typically feature hydroxyl groups at this position, while synthetic analogs often incorporate alkoxy groups such as benzyloxy or methoxy functionalities. The 3-benzyloxy substitution in 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one profoundly alters molecular properties compared to hydroxyl or methoxy analogs [6] [8].
The benzyloxy group (-OCH₂C₆H₅) significantly increases molecular bulk and lipophilicity (ClogP ≈ 4.2) compared to the hydroxy (ClogP ≈ 2.8) or methoxy (ClogP ≈ 3.1) substituents. This enhanced lipophilicity improves membrane permeability and blood-brain barrier penetration, a critical factor for neuroactive compounds. The benzyl moiety provides an extended aromatic surface for potential π-π interactions with aromatic residues in enzyme binding pockets, potentially enhancing target affinity. Additionally, the benzyloxy group offers synthetic versatility as a protecting group that can be selectively removed or modified in multi-step synthetic routes [6] [8].
Functionally, the electron-donating benzyloxy group alters the electron density distribution across the chromenone system, potentially influencing redox properties and hydrogen-bonding capacity. While the 3-hydroxy derivatives can participate in both hydrogen bond donation and acceptance, the benzyloxy analog primarily functions as a hydrogen bond acceptor. This difference significantly impacts interactions with biological targets. For instance, in cholinesterase inhibition, benzyloxy-substituted derivatives demonstrate superior binding affinity compared to hydroxylated analogs, likely due to favorable hydrophobic interactions within the enzyme gorge [3] [8]. Similarly, for phosphodiesterase 2 (PDE2) inhibition, alkoxylated derivatives with appropriate chain length and lipophilicity (ClogP 2.0-5.0) show significantly enhanced activity compared to hydroxylated counterparts, with the optimal derivative (compound 1f) exhibiting an IC₅₀ of 3.67 ± 0.47 μM [8].
Table 2: Impact of C3-Substituents on Physicochemical and Pharmacological Properties
Property | 3-Hydroxy | 3-Methoxy | 3-Benzyloxy |
---|---|---|---|
Calculated logP | 2.8-3.0 | 3.1-3.3 | 4.1-4.3 |
Hydrogen Bonding Capacity | Donor + Acceptor | Acceptor only | Acceptor only |
Molecular Weight (g/mol) | ~230 | ~244 | ~320 |
Enzymatic Inhibition (PDE2) | Weak (IC₅₀ > 50 μM) | Moderate | Potent (IC₅₀ = 3.67 μM) |
Blood-Brain Barrier Penetration | Limited | Moderate | Enhanced |
Synthetic Versatility | Low | Moderate | High |
The tetrahydro modification in 7,8,9,10-tetrahydro derivatives further modulates the effects of C3 substitution. Partial saturation reduces overall molecular planarity, potentially enhancing solubility while maintaining the lactone functionality essential for biological activity. In fluorescence-based metal sensing applications, both 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) and its tetrahydro analog 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one maintain selective Iron(III) sensing capabilities regardless of C3 hydroxylation, confirming that the lactone group constitutes the essential recognition element for metal binding rather than the phenolic substituents [9].
Benzo[c]chromen-6-ones share structural homology with urolithins, a class of naturally occurring hydroxylated metabolites derived from ellagitannins via gut microbiota transformation. Urolithins such as Urolithin A (3,8-dihydroxy-benzo[c]chromen-6-one) and Urolithin B (3-hydroxy-benzo[c]chromen-6-one) are recognized biomarkers of ellagitannin consumption from pomegranate, nuts, and berries. Despite their natural origin and bioavailability from dietary sources, urolithins exhibit significant pharmacological limitations [3] [8] [9].
Urolithins demonstrate poor central nervous system penetration due to their high polarity and affinity for efflux transporters. Their cholinesterase inhibitory activity is negligible (IC₅₀ > 50 μM for both AChE and BuChE), rendering them therapeutically insufficient for neurodegenerative disorders. Additionally, urolithins undergo rapid phase II metabolism (glucuronidation and sulfation), further reducing their bioavailability and limiting pharmacological utility [3] [8].
In contrast, synthetic 3-substituted benzo[c]chromen-6-one derivatives address these limitations through strategic structural modifications:
The structural evolution from natural urolithins to synthetic derivatives demonstrates significant pharmacological advantages. For instance, alkoxylated 6H-benzo[c]chromen-6-one derivatives show 10-15 fold greater PDE2 inhibitory activity compared to their natural hydroxy counterparts. The tetrahydro modification further enhances neuroprotective effects in cellular models, with compound 1f demonstrating significant protection against corticosterone-induced neurotoxicity in hippocampal HT-22 cells at concentrations as low as 12.5 μM, comparable to the reference PDE2 inhibitor BAY 60-7550 [8].
Table 3: Comparative Analysis of Natural and Synthetic Chromenone Derivatives
Characteristic | Natural Urolithins | 3-Benzyloxy Derivatives | Tetrahydro Analogs |
---|---|---|---|
Representative Structure | Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one) | 3-(benzyloxy)-6H-benzo[c]chromen-6-one | 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one |
Bioavailability | Moderate (as metabolites) | Enhanced | Optimized for CNS penetration |
Cholinesterase Inhibition | Weak (IC₅₀ >50 μM) | Moderate to Strong | Moderate to Strong |
PDE2 Inhibition | Not significant | Potent (IC₅₀ = 3.67 μM) | Under investigation |
Blood-Brain Barrier Penetration | Limited | Moderate | Enhanced |
Metabolic Stability | Low (rapid conjugation) | High | High |
Synthetic Accessibility | Complex isolation | Straightforward synthesis | Straightforward synthesis |
Additional Functionalities | Metal chelation | Enzyme inhibition | Enzyme inhibition + cellular imaging |
The benzo[c]chromenone scaffold also differs significantly from other natural chromenone derivatives such as flavonoids (e.g., quercetin, kaempferol) or coumarins. While flavonoids feature a chromen-4-one core with a phenyl substituent at C2, benzo[c]chromen-6-ones incorporate the benzene ring fused at the c-edge, creating a more extended conjugated system. This fundamental structural difference translates to distinct electronic properties, protein-binding capabilities, and biological activities. Unlike coumarins (1,2-benzopyrones), which exhibit lactone chemistry but lack the fused third ring system, benzo[c]chromen-6-ones offer enhanced structural complexity for target-specific interactions [6] [9].
The metal-chelating capabilities of both natural and synthetic benzo[c]chromen-6-ones represent another pharmacologically relevant property. The lactone carbonyl and adjacent phenolic oxygen (in hydroxy derivatives) create a bidentate binding site for metal ions. While Urolithin B serves as a selective fluorescence "turn-off" sensor for Iron(III) in aqueous solutions, its synthetic counterpart 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one maintains selective Iron(III) binding despite substitution at C3. This property persists in cellular environments, as demonstrated by fluorescence imaging studies in neuroblastoma and glioblastoma cells, suggesting potential applications in cellular metal sensing alongside therapeutic uses [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: